1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-14-8-10-15(11-9-14)25-13-12-17(26)19(23-25)21-22-20(24-28-21)16-6-4-5-7-18(16)27-2/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXZFRRHPHFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction.
Formation of the dihydropyridazinone core: This step involves the cyclization of an appropriate precursor, often under reflux conditions with a suitable catalyst.
Introduction of the ethylphenyl group: This step can be accomplished through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of 1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the oxadiazole moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction | |
| HeLa | 12.7 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against a range of bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
Photophysical Properties
In materials science, the compound's photophysical properties have been explored for potential applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to emit light upon excitation suggests that it could serve as an efficient light-emitting material.
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Pesticidal Activity
The compound has shown promise as a potential pesticide. Studies indicate that it can effectively control certain pests while exhibiting low toxicity to non-target organisms. This dual action makes it a candidate for development into environmentally friendly agricultural chemicals.
Table 4: Pesticidal Efficacy
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphis gossypii | 75 | 200 |
| Spodoptera frugiperda | 65 | 150 |
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Literature
The Pharmacopeial Forum (2017) lists two triazolone derivatives (compounds d and e ) with structural similarities to the target compound. These analogs share:
- Core heterocycles : 1,2,4-triazol-3-one (vs. dihydropyridazin-4-one in the target compound).
- Substituents : Piperazine-linked aryl groups and dichlorophenyl moieties (cf. ethylphenyl and methoxyphenyl in the target compound).
- Functional groups : Methoxy and halogen substituents, which modulate lipophilicity and bioavailability .
Key differences :
- The target compound’s dihydropyridazinone core may enhance π-stacking interactions compared to triazolone derivatives.
Pyrazoline-Based Analogues
A pyrazole derivative reported in Acta Crystallographica Section E (2012) features a biphenyl-pyrazole-dihydro pyrazole scaffold. While structurally distinct, this compound shares:
Divergence :
- The pyrazoline core lacks the oxadiazole ring’s electron-deficient character, which may reduce metabolic stability compared to the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Methodological Insights
Computational Analysis
Density functional theory (DFT) studies, such as those by Becke (1993), highlight the importance of exact-exchange terms in predicting thermochemical properties. Applying these methods to the target compound could elucidate its electronic profile, including charge distribution across the oxadiazole and dihydropyridazinone moieties, which are critical for ligand-receptor interactions .
Crystallographic Evaluation
The SHELX system (Sheldrick) has been widely used for small-molecule refinement.
Biological Activity
1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of dihydropyridazines and oxadiazoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure is characterized by a dihydropyridazinone core linked to an oxadiazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 366.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has shown that derivatives of oxadiazoles and dihydropyridazines exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that the compound can inhibit cell proliferation in human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines with IC50 values ranging from 10 to 25 µM .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. Studies indicate that compounds containing the oxadiazole ring exhibit varying degrees of activity against both gram-positive and gram-negative bacteria. Specifically, the compound showed enhanced activity against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly when administered at therapeutic doses . This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of similar compounds, researchers synthesized a series of oxadiazole derivatives and tested their effects on various cancer cell lines. One derivative showed an IC50 value of 15 µM against MCF7 cells, indicating strong antiproliferative activity . The study concluded that modifications in the oxadiazole structure could enhance cytotoxicity.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of several oxadiazole derivatives against common pathogens. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus and Staphylococcus aureus . The results highlighted the potential for developing new antimicrobial agents based on this scaffold.
Research Findings
Research indicates that the incorporation of specific substituents on the oxadiazole and dihydropyridazine rings can modulate biological activity. For example:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances lipophilicity, improving membrane permeability and biological activity.
- Mechanistic Insights : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation pathways, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
Q & A
Basic Questions
Q. What synthetic pathways are recommended for preparing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis involving cyclocondensation and heterocyclic ring formation is typical for such structures. For example, the Vilsmeier-Haack reaction (used in for pyrazole derivatives) can be adapted for oxadiazole ring formation. Optimization includes temperature control (e.g., 80–100°C for cyclization), solvent selection (DMF or acetic acid), and catalyst screening (e.g., POCl₃). Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and aromatic proton coupling.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects, as demonstrated for pyrazoline analogs in .
- HPLC-DAD/UV (≥95% purity threshold) for batch consistency .
Q. What protocols assess the compound’s thermal and photochemical stability?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal stress : Heat samples at 40–60°C for 4–8 weeks, analyzing degradation via HPLC.
- Photostability : Expose to UV (320–400 nm) and visible light (1.2 million lux-hours), monitoring for chromophore shifts via UV-Vis spectroscopy.
- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 37°C for 24–72 hours .
Advanced Research Questions
Q. How does the 1,2,4-oxadiazole moiety influence electronic properties and reactivity?
- Methodological Answer : Perform computational studies (DFT at B3LYP/6-31G* level) to map electron density distribution and frontier molecular orbitals. Experimentally, use cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to assess π→π* transitions. Compare with analogs lacking the oxadiazole ring to isolate its electronic contributions .
Q. What experimental designs evaluate environmental persistence and degradation pathways?
- Abiotic degradation : Expose to simulated sunlight (Xe lamp) and analyze photoproducts via LC-MS/MS.
- Biodegradation : Use OECD 301D tests with activated sludge, quantifying residual compound via GC-MS.
- Soil/water partitioning : Measure logP values (shake-flask method) and adsorption coefficients (OECD 106 batch equilibrium) .
Q. How can contradictions in bioactivity data across in vitro models be resolved?
- Methodological Answer :
- Dose-response standardization : Use a minimum of three biological replicates with internal controls (e.g., ’s four-replicate design).
- Cell line validation : Ensure consistent passage numbers and growth conditions (e.g., RPMI-1640 vs. DMEM media effects).
- Mechanistic follow-up : Employ siRNA knockdown or enzyme inhibition assays to isolate target interactions, as seen in ’s multi-step pharmacological profiling .
Q. What strategies identify metabolites in biological systems?
- Methodological Answer :
- In vitro metabolism : Incubate with hepatic microsomes (human/rat) and NADPH cofactor; quench reactions at 0, 15, 30, and 60 minutes.
- Metabolite profiling : Use UPLC-QTOF-MS with data-dependent acquisition (DDA) and isotopic labeling for fragmentation pattern matching.
- Phase II metabolism : Add UDPGA or PAPS cofactors to assess glucuronidation/sulfation .
Q. How should discrepancies in enzyme inhibition (IC₅₀) values be addressed?
- Methodological Answer :
- Assay standardization : Validate enzyme activity with a reference inhibitor (e.g., staurosporine for kinases).
- Buffer optimization : Test varying ionic strengths (50–150 mM KCl) and pH (6.5–7.5).
- Data normalization : Express inhibition relative to vehicle controls and use nonlinear regression (GraphPad Prism) for curve fitting. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
